molecular formula C3H9N3O B15272420 N'-hydroxy-2-(methylamino)ethanimidamide

N'-hydroxy-2-(methylamino)ethanimidamide

Cat. No.: B15272420
M. Wt: 103.12 g/mol
InChI Key: IJNADOFRBDWKJV-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(methylamino)ethanimidamide is a chemical compound with the molecular formula C3H9N3O and a molecular weight of 103.12 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(methylamino)ethanimidamide typically involves the reaction of ethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(methylamino)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-(methylamino)ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(methylamino)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(methylamino)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C3H9N3O

Molecular Weight

103.12 g/mol

IUPAC Name

N'-hydroxy-2-(methylamino)ethanimidamide

InChI

InChI=1S/C3H9N3O/c1-5-2-3(4)6-7/h5,7H,2H2,1H3,(H2,4,6)

InChI Key

IJNADOFRBDWKJV-UHFFFAOYSA-N

Isomeric SMILES

CNC/C(=N/O)/N

Canonical SMILES

CNCC(=NO)N

Origin of Product

United States

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